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Compound of Interest

Compound Name: 8-Methyl Chrysophanol

Cat. No.: B1589521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 8-Methyl
Chrysophanol, also known as Physcion or Parietin. It includes a compilation of Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a

clear, tabular format for easy reference. Furthermore, this guide details the experimental

protocols for these analytical techniques and visualizes key signaling pathways modulated by

this compound, offering valuable insights for its application in research and drug development.

Spectroscopic Data of 8-Methyl Chrysophanol
(Physcion)
The following tables summarize the key spectroscopic data for 8-Methyl Chrysophanol, a
naturally occurring anthraquinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Physcion (400 MHz, DMSO-d₆)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.12 s - 1-OH

11.90 s - 8-OH

7.37 d 1.1 H-2

7.18 d 1.1 H-4

7.08 s - H-5

6.67 s - H-7

3.88 s - 3-OCH₃

2.41 s - 6-CH₃

Table 2: ¹³C NMR Spectral Data of Physcion (100 MHz, DMSO-d₆)[1]
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Chemical Shift (δ) ppm Assignment

190.4 C-10

181.8 C-9

166.2 C-3

165.1 C-1

162.2 C-8

148.5 C-6

135.2 C-10a

133.0 C-4a

124.5 C-7

121.3 C-5

113.7 C-9a

110.1 C-8a

108.2 C-4

106.7 C-2

56.1 3-OCH₃

22.1 6-CH₃

Mass Spectrometry (MS)
Mass spectrometry of physcion is typically performed using electron ionization (EI), leading to

the formation of a molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data (EI-MS) of Physcion
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m/z Relative Abundance (%) Proposed Fragment

284 100 [M]⁺

269 15 [M - CH₃]⁺

255 20 [M - CHO]⁺

241 30 [M - CO - CH₃]⁺

213 18 [M - 2CO - CH₃]⁺

185 12 [M - 3CO - CH₃]⁺

Note: The fragmentation pattern and relative abundances can vary depending on the specific

instrumentation and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of physcion reveals characteristic absorption bands corresponding to its

functional groups.

Table 4: FT-IR Spectral Data of Physcion

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 (broad) O-H stretch Hydroxyl groups

~2920, 2850 C-H stretch Methyl and Methoxy groups

~1670 C=O stretch
Non-chelated quinone

carbonyl

~1625 C=O stretch Chelated quinone carbonyl

~1600, 1450 C=C stretch Aromatic ring

~1210 C-O stretch Ether (methoxy) group

~1160 C-O stretch Phenolic hydroxyl group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr

pellet, ATR).

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The

following sections outline the typical experimental procedures for obtaining NMR, MS, and IR

spectra of 8-Methyl Chrysophanol.

NMR Spectroscopy Protocol[2]
Sample Preparation:

Accurately weigh 5-25 mg of purified physcion for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Ensure complete dissolution by vortexing or gentle warming. The solution should be free

of any particulate matter.

Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette to a

height of about 4-5 cm.[2]

Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

The instrument is locked to the deuterium signal of the solvent, and the magnetic field is

shimmed to optimize homogeneity.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g.,

16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed, often requiring a longer

acquisition time due to the low natural abundance of the ¹³C isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1589521?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-representation-of-MAP-kinase-signaling-pathways-ERK-JNK-and-p38-Signals-from_fig1_8474325
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed

to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol
Sample Introduction:

For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid physcion

sample is introduced directly into the ion source via a direct insertion probe.

The sample is then heated to induce vaporization into the gas phase.

Ionization and Analysis:

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.[3]

The resulting ions (the molecular ion and various fragment ions) are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):[4][5]

Thoroughly grind 1-2 mg of dry, purified physcion with approximately 100-200 mg of

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[5]

Place a portion of the powder into a pellet die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:
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A background spectrum of the empty sample compartment is recorded to account for

atmospheric and instrumental contributions.

The KBr pellet containing the sample is placed in the sample holder of the FT-IR

spectrometer.

The sample is scanned with infrared radiation over a specific wavenumber range (e.g.,

4000-400 cm⁻¹).

The resulting interferogram is converted to an IR spectrum via a Fourier transform.

Signaling Pathways and Experimental Workflows
8-Methyl Chrysophanol (Physcion) has been shown to modulate several key signaling

pathways implicated in various cellular processes, including inflammation and cancer.

NF-κB Signaling Pathway
Physcion has been reported to suppress the NF-κB signaling pathway, which plays a crucial

role in inflammation and cell survival.
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MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade

involved in cell proliferation, differentiation, and stress responses that can be influenced by

physcion.
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ROS/miR-27a/ZBTB10 Signaling Pathway
Physcion has been shown to induce apoptosis and autophagy in cancer cells through the

generation of Reactive Oxygen Species (ROS) and subsequent modulation of the miR-

27a/ZBTB10 signaling axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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